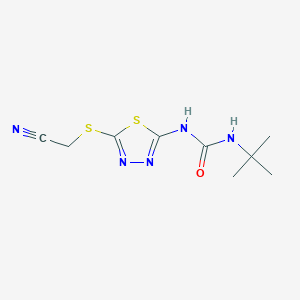

1-(Tert-butyl)-3-(5-((cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Description

Properties

IUPAC Name |

1-tert-butyl-3-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5OS2/c1-9(2,3)12-6(15)11-7-13-14-8(17-7)16-5-4-10/h5H2,1-3H3,(H2,11,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWSMFDJOHVKLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-(5-((cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of tert-butyl isocyanate with 5-(cyanomethylsulfanyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Flow reactors allow for precise control over reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and reduced production costs. Additionally, the use of automated systems can enhance reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-3-(5-((cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The cyanomethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. Compounds similar to 1-(Tert-butyl)-3-(5-((cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)urea have been synthesized and evaluated for their anticancer properties. For instance, derivatives targeting tumor necrosis factor-alpha converting enzyme (TACE) have shown promise as potent anticancer agents against various cancer cell lines, including MDA-MB 231 .

Table 1: Summary of Anticancer Activity Studies

| Compound | Target Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB 231 | 15 | Inhibition of TACE |

| Compound B | HeLa Cells | 20 | Induction of apoptosis |

Urease Inhibition

The compound’s structural similarity to known urease inhibitors suggests its potential in treating conditions related to urease activity, such as kidney stones and urinary tract infections. Studies on thiourea derivatives indicate that modifications can enhance urease inhibitory activity, making this compound a candidate for further exploration in this domain .

Case Study: Urease Inhibition

In vitro studies demonstrated that certain thiourea derivatives exhibited significant urease inhibition, with some compounds achieving IC50 values lower than standard inhibitors like thiourea itself. This suggests that the cyanomethylthio substitution could enhance the efficacy of urease inhibitors derived from this compound .

Antimicrobial Properties

Thiadiazole derivatives have been reported to possess antimicrobial activity against various pathogens. The compound's unique structure may contribute to its effectiveness against bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 0.03 µg/mL | Thiadiazole Derivative |

| Escherichia coli | 0.06 µg/mL | Thiadiazole Derivative |

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(5-((cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, focusing on structural features, physicochemical properties, and reported activities:

Key Structural and Functional Differences

Substituent Effects on Bioactivity: Cyanomethylthio vs. Benzylthio/Arylthio: The cyanomethylthio group introduces a nitrile (-CN) moiety, which may enhance hydrogen-bonding interactions with biological targets compared to halogenated benzylthio groups (e.g., 2,4-dichlorobenzylthio in ). However, the absence of aromaticity in cyanomethylthio could reduce π-π stacking interactions critical for anticonvulsant activity . Tert-butyl vs.

Synthetic Pathways: Thiadiazole-urea derivatives are typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, compound 8a was synthesized by refluxing intermediates in ethanol, followed by recrystallization . The cyanomethylthio substituent in the target compound may require thiol-alkylation steps using cyanomethyl bromide or similar reagents.

Safety and Handling :

- While safety data for the target compound are unavailable, structural analogs like 1-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-3-(tert-butyl)urea emphasize precautions such as avoiding heat/sparks (P210) and using protective equipment (P201/P202) .

Biological Activity

1-(Tert-butyl)-3-(5-((cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiadiazole scaffold, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of tert-butyl isocyanate with 5-cyanomethylthio-1,3,4-thiadiazole. The presence of the thiadiazole ring is crucial for its biological activity, as it can facilitate interactions through hydrogen bonding and lipophilicity, enhancing membrane permeability.

Anticancer Activity

Thiadiazole derivatives have shown promising anticancer properties. For instance, compounds similar to 1-(tert-butyl)-3-(5-((cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)urea have demonstrated significant cytotoxic effects against various cancer cell lines:

- IC50 Values : Studies report IC50 values ranging from 0.28 to 4.27 µg/mL against lung carcinoma (A549) and skin cancer (SK-MEL-2) cells . The structure–activity relationship indicates that modifications on the phenyl ring can enhance cytotoxicity.

Antimicrobial Activity

Thiadiazole derivatives exhibit broad-spectrum antimicrobial properties. Research has shown that compounds with a thiadiazole core can inhibit both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Staphylococcus aureus and Pseudomonas aeruginosa with promising results .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of thiadiazole derivatives has been established through various assays. Compounds similar to 1-(tert-butyl)-3-(5-((cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)urea have shown efficacy in reducing inflammation in animal models .

Case Study 1: Anticancer Evaluation

In a study evaluating a series of thiadiazole derivatives, one compound demonstrated an IC50 value of 22.19 µM against prostate cancer cells (PC3), indicating significant anticancer activity compared to standard treatments .

Case Study 2: Antimicrobial Screening

A specific derivative was tested for its antimicrobial activity against a panel of pathogens including E. coli and S. aureus. The results indicated minimum inhibitory concentrations (MICs) as low as 0.03 µg/mL for certain compounds .

Structure-Activity Relationships (SAR)

The SAR studies reveal that the presence of functional groups on the thiadiazole ring significantly influences biological activity:

- Substituents : The introduction of electron-withdrawing groups enhances anticancer activity.

- Hydrophobicity : Increased lipophilicity improves membrane permeability and bioavailability.

Q & A

Q. Critical Parameters :

- Maintain anhydrous conditions to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

How should researchers characterize the purity and structural integrity of this compound?

Q. Basic Characterization Techniques

- NMR Spectroscopy : Confirm the tert-butyl group (¹H NMR: δ 1.3–1.5 ppm, singlet) and cyanomethylthio moiety (¹H NMR: δ 4.0–4.2 ppm, singlet; ¹³C NMR: δ 115–120 ppm for CN) .

- HPLC : Use a C18 column (acetonitrile/water 70:30) to verify purity (>95%).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z calculated for C₁₁H₁₄N₆OS₂ (e.g., ~335.08) .

What in vitro models are suitable for evaluating its antiproliferative activity?

Q. Basic Biological Screening

- Cell Lines : Human colorectal cancer (HCT-116) or breast cancer (MCF-7) cells, as thiadiazole-urea derivatives show activity against tumorigenic pathways .

- Assays :

How can structure-activity relationship (SAR) studies be designed to optimize this compound?

Q. Advanced Research Focus

- Variable Substituents : Modify the tert-butyl group (e.g., replace with morpholino or trifluoromethylphenyl) to enhance solubility or target affinity .

- Thiadiazole Core : Test analogs with substituted thiadiazoles (e.g., pyridyl or methyl groups) to evaluate steric and electronic effects .

- Cyanomethylthio Group : Replace with alkylthio or arylthio chains to probe hydrophobic interactions .

Q. Data Collection :

- Compare IC₅₀ values across derivatives.

- Use molecular docking (e.g., AutoDock Vina) to predict binding to kinases like MEK/ERK .

What molecular mechanisms underlie its biological activity?

Q. Advanced Mechanistic Analysis

- Pathway Inhibition : Assess phosphorylation levels of MEK/ERK via Western blotting in treated HCT-116 cells. Thiadiazole-urea analogs suppress MEK/ERK signaling by >50% at 10 µM .

- Apoptosis Markers : Measure caspase-3/7 activation (fluorometric assays) and PARP cleavage.

How should researchers resolve contradictions in reported bioactivity data?

Q. Advanced Data Analysis

- Assay Reprodubility : Validate results across multiple labs using standardized protocols (e.g., CLIA guidelines).

- Orthogonal Assays : Confirm antiproliferative activity with ATP-based assays (e.g., CellTiter-Glo) alongside MTT .

- Purity Verification : Re-test compounds with HPLC and NMR to rule out batch variability .

What strategies improve solubility and formulation for in vivo studies?

Q. Advanced Formulation Challenges

- Co-solvents : Use PEG-300 or cyclodextrin complexes to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked morpholino) to improve bioavailability .

How stable is this compound under physiological conditions?

Q. Stability Assessment

- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via HPLC .

- Light Sensitivity : Store lyophilized powder at -20°C in amber vials to prevent photodegradation .

Can computational modeling predict its binding to novel targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.